

Application Notes: Cell Lines for IMM-01 Efficacy Testing

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Compound of Interest

Compound Name: IMM-01

Cat. No.: B608080

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Introduction

IMM-01 is a recombinant human signal-regulatory protein alpha (SIRP α)-Fc fusion protein designed to block the interaction between CD47 and SIRP α .^{[1][2]} The CD47 protein, often overexpressed on the surface of various cancer cells, acts as a "don't eat me" signal by binding to SIRP α on myeloid cells like macrophages, thus inhibiting phagocytosis.^{[3][4][5]} By blocking this interaction, **IMM-01** is designed to enhance macrophage-mediated phagocytosis of tumor cells and stimulate an anti-tumor immune response.^{[1][6]}

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on selecting suitable cell lines for testing the in vitro efficacy of **IMM-01**. This document outlines recommended cell lines, detailed experimental protocols for key assays, and data presentation guidelines.

Principle of Cell Line Selection

The primary mechanism of **IMM-01** is the disruption of the CD47-SIRP α axis to promote phagocytosis. Therefore, a suitable in vitro model requires two main components: target cancer cells that express CD47 and effector immune cells capable of phagocytosis.

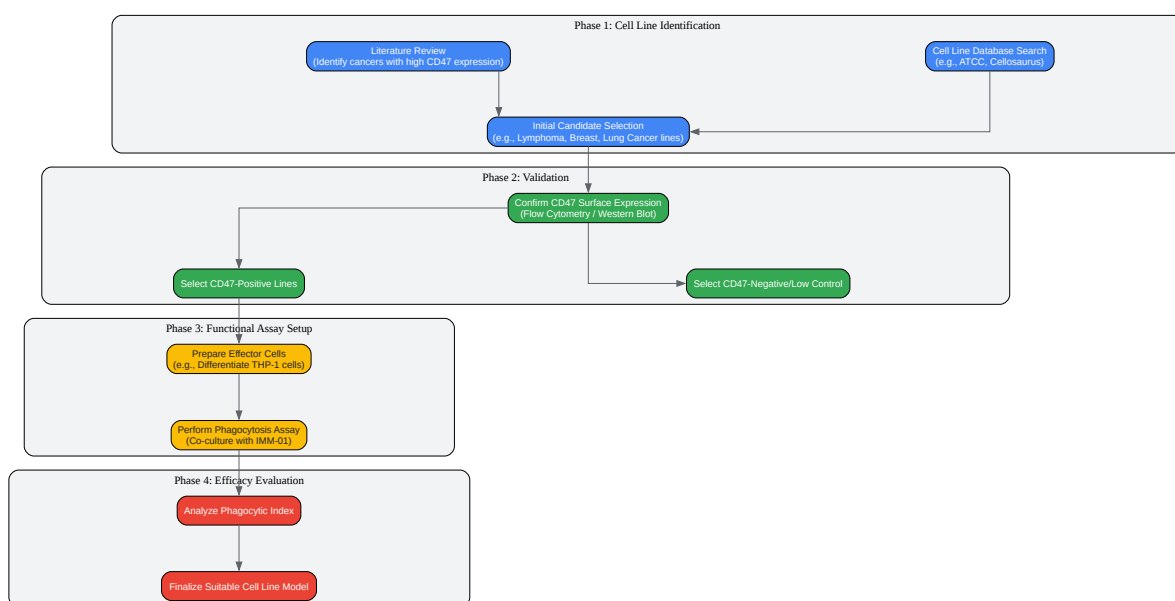
Key Selection Criteria:

- Target Cancer Cell Lines: Must express sufficient levels of surface CD47. High CD47 expression is reported in a wide range of hematological and solid tumors, including non-

Hodgkin's lymphoma (NHL), breast cancer, non-small cell lung cancer (NSCLC), and esophageal squamous cell carcinoma (ESCC).[\[4\]](#)[\[5\]](#)[\[7\]](#)[\[8\]](#)

- Effector Cell Lines: Macrophages are the primary effector cells. These can be derived from human monocytic cell lines such as THP-1 or U937, or from primary sources like peripheral blood mononuclear cells (PBMCs).[\[3\]](#)[\[9\]](#) Murine macrophage cell lines like J774A.1 or RAW264.7 are also commonly used.[\[9\]](#)[\[10\]](#)

The logical workflow for selecting and validating appropriate cell lines is visualized below.



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Caption: Workflow for selecting and validating cell lines.

Recommended Cell Lines

The following tables summarize cancer cell lines reported to express CD47 and macrophage cell lines suitable for use as effector cells. Note: It is critical to empirically verify the CD47 expression level in the specific cell line batch used for experiments.

Table 1: Recommended Target Cancer Cell Lines

Cancer Type	Cell Line	Key Characteristics
Hematologic Malignancies	Raji	Burkitt's lymphoma, B-cell origin. Commonly used in CD47 studies.[11]
	Jurkat	T-cell leukemia. Often used as a model for T-cell malignancies.
	THP-1	Acute monocytic leukemia. Can also be differentiated into macrophages.[9]
Breast Cancer	MCF-7	Luminal A, estrogen receptor-positive. Reported to have high CD47 expression.[12]
	MDA-MB-231	Triple-negative breast cancer (TNBC). Known to express CD47.[12]
Lung Cancer	A549	Non-small cell lung cancer (NSCLC), adenocarcinoma.
	H460	Non-small cell lung cancer (NSCLC), large cell.
Esophageal Cancer	KYSE series	Multiple esophageal squamous cell carcinoma (ESCC) lines with reported CD47 expression.[4]

| Colon Cancer | DLD-1 | Colorectal adenocarcinoma.[11] |

Table 2: Recommended Effector (Macrophage) Cell Lines

Cell Line	Species	Description
THP-1	Human	Monocytic leukemia cell line. Can be differentiated into M0, M1, or M2 macrophages using PMA, LPS, and IFN- γ or IL-4 and IL-13.[3][9]
U937	Human	Histiocytic lymphoma. Another common model for differentiation into macrophage-like cells.[9]
J774A.1	Murine	Macrophage-like cell line derived from a BALB/c mouse tumor.[9][10]

| Primary Cells | Human | Monocyte-Derived Macrophages (MDMs) isolated from PBMCs offer a more physiologically relevant model.[13] |

Experimental Protocols

Protocol 1: Validation of CD47 Surface Expression by Flow Cytometry

This protocol details the confirmation of CD47 expression on the surface of target cancer cells.

Materials:

- Target cancer cell lines
- Phosphate-Buffered Saline (PBS)
- FACS Buffer (PBS + 2% FBS + 0.1% Sodium Azide)

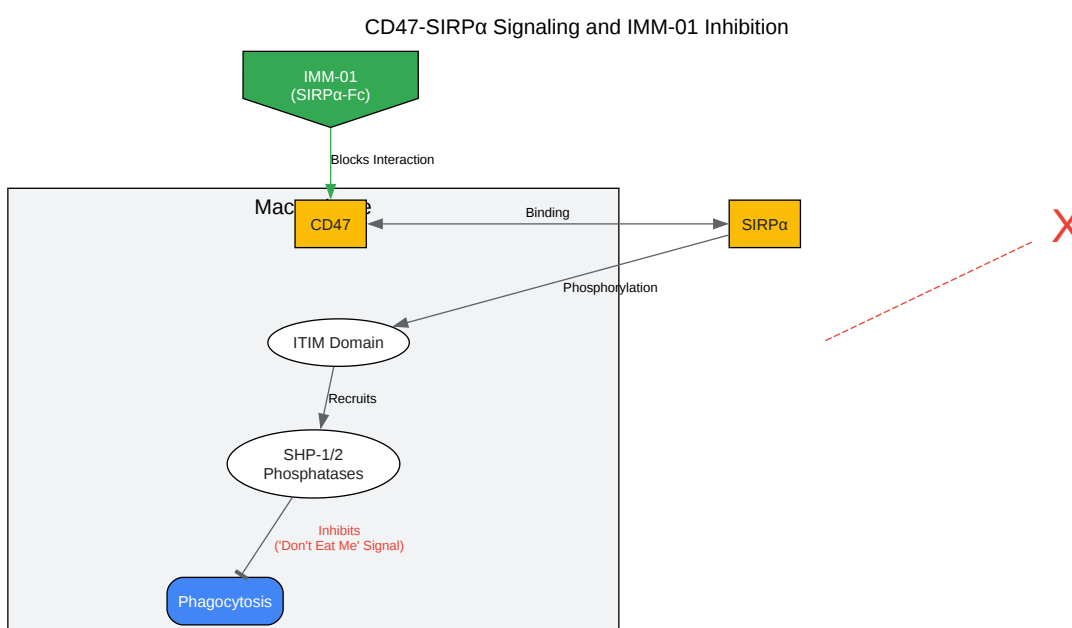
- Anti-human CD47 antibody (e.g., clone B6H12), FITC or PE-conjugated
- Isotype control antibody, FITC or PE-conjugated
- Flow cytometer

Procedure:

- Cell Preparation: Harvest $1-5 \times 10^5$ cells per sample. For adherent cells, use a gentle non-enzymatic dissociation solution.
- Washing: Wash cells once with 1 mL of cold PBS, centrifuge at $300 \times g$ for 5 minutes, and discard the supernatant.
- Staining: Resuspend the cell pellet in 100 μ L of cold FACS buffer. Add the fluorescently conjugated anti-CD47 antibody or the corresponding isotype control at the manufacturer's recommended concentration.
- Incubation: Incubate for 30 minutes at 4°C in the dark.
- Final Washes: Wash the cells twice with 1 mL of cold FACS buffer, centrifuging as in step 2.
- Acquisition: Resuspend the final cell pellet in 300-500 μ L of FACS buffer and acquire data on a flow cytometer.
- Analysis: Gate on the live cell population based on forward and side scatter. Compare the fluorescence intensity of cells stained with the anti-CD47 antibody to the isotype control to determine the level of expression.

Protocol 2: In Vitro Macrophage-Mediated Phagocytosis Assay

This assay quantifies the ability of **IMM-01** to enhance the phagocytosis of cancer cells by macrophages. The CD47-SIRP α signaling pathway and the mechanism of **IMM-01** are depicted below.



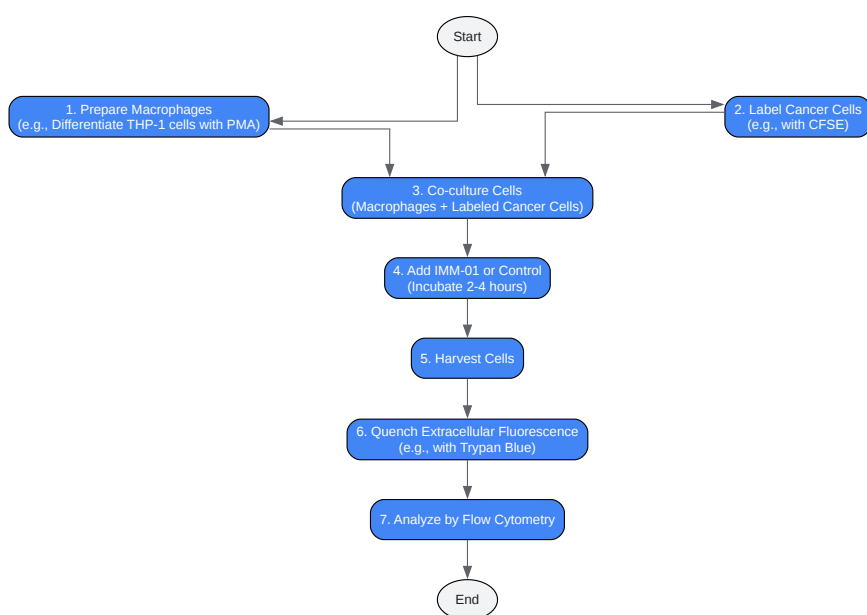
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Caption: **IMM-01** blocks the CD47-SIRPα "don't eat me" signal.

Materials:

- CD47-positive target cancer cells
- Effector macrophages (e.g., PMA-differentiated THP-1 cells)
- Cell labeling dye (e.g., CFSE for cancer cells, CellTracker Red for macrophages)
- **IMM-01** and isotype control (e.g., human IgG1 Fc)
- 96-well culture plates
- Flow cytometer or fluorescence microscope

Procedure: The general workflow for this assay is outlined below.



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